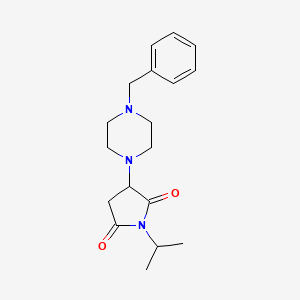

3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a pyrrolidine-2,5-dione moiety, making it a versatile molecule for various chemical reactions and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable benzyl halide under basic conditions.

Introduction of the Pyrrolidine-2,5-dione Moiety: The piperazine derivative is then reacted with an appropriate isopropyl-substituted pyrrolidine-2,5-dione precursor under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactivity

Pyrrolidine-2,5-diones (succinimides) undergo nucleophilic substitution at the α-carbon or participate in ring-opening reactions. For 3-(4-benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione , the following reactions are likely:

Nucleophilic Substitution at the α-Position

The electron-withdrawing effect of the dione group activates the α-hydrogens for deprotonation, enabling nucleophilic attack. For example:

-

Reaction with amines : The α-carbon may react with amines to form imine derivatives .

-

Alkylation : Alkyl halides could alkylate the enolate intermediate, modifying the substituents .

Ring-Opening Reactions

The succinimide ring can undergo hydrolysis under acidic or basic conditions:

Reactivity of the Benzylpiperazine Substituent

The 4-benzylpiperazine group introduces secondary amine functionality, enabling:

-

Protonation : The piperazine nitrogen can act as a base, forming salts with acids .

-

Acylation/alkylation : Reacts with acyl chlorides or alkylating agents to modify the piperazine ring .

Comparative Reaction Data for Analogous Compounds

Anticipated Reaction Pathways

Applications De Recherche Scientifique

Neuropharmacological Applications

1.1 Antidepressant Properties

One of the most significant areas of research for 3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione is its potential as an antidepressant. NSI-189 has been investigated for its ability to promote neurogenesis in the hippocampus, which may contribute to its antidepressant effects. A study indicated that NSI-189 could enhance neurogenesis and improve mood-related behaviors in animal models of depression .

1.2 Cognitive Enhancement

Research has suggested that this compound may also have cognitive-enhancing properties. In preclinical studies, NSI-189 demonstrated the ability to improve memory and learning in rodent models. This effect is hypothesized to be linked to its action on neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth .

Anticonvulsant Activity

2.1 Mechanism of Action

Studies have shown that this compound exhibits anticonvulsant properties by blocking voltage-sensitive sodium channels and L-type calcium channels. These mechanisms are critical in preventing seizure activity and indicate potential therapeutic applications in epilepsy management .

2.2 Comparative Efficacy

In comparative studies, NSI-189 has been found to have a better protective index than established antiepileptic drugs like ethosuximide and valproic acid, suggesting it may be a promising candidate for further development in treating epilepsy .

Potential Applications in Oncology

Recent investigations have explored the use of this compound in oncology. The compound's ability to modulate cellular pathways involved in tumor growth and metastasis is being studied. Preliminary results indicate that it may inhibit certain cancer cell lines' proliferation, warranting further research into its mechanisms and efficacy as an anticancer agent .

Cosmetic Formulations

The compound's unique chemical structure also positions it as a candidate for cosmetic applications. Its potential benefits include skin hydration and anti-aging properties due to its interaction with skin receptors and modulation of inflammatory responses . Research into formulations incorporating this compound could lead to innovative products that enhance skin health.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and antimicrobial activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one

- 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione stands out due to its unique combination of a piperazine ring and a pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

The compound 3-(4-benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione is a tricyclic heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of BET (Bromodomain and Extra-Terminal) proteins. This article explores the biological activity of this compound, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 262.32 g/mol

- IUPAC Name : this compound

Research indicates that this compound functions primarily as a BET protein inhibitor. BET proteins, such as BRD2, BRD3, and BRD4, play crucial roles in regulating gene expression linked to various diseases, including cancer. The inhibition of these proteins can lead to downregulation of oncogenes and other critical pathways involved in tumor progression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on BET proteins. The compound was evaluated for its ability to disrupt the interaction between BET proteins and acetylated histones, which is critical for transcriptional regulation. The results indicated a strong binding affinity and a dose-dependent inhibition of BET protein activity .

Anticonvulsant Properties

A related study explored the anticonvulsant potential of pyrrolidine derivatives, including compounds structurally similar to this compound. The findings suggested that these compounds could block voltage-sensitive sodium channels and L-type calcium channels, contributing to their anticonvulsant activity. The protective index of these compounds was found to be superior to existing antiepileptic drugs such as ethosuximide and valproic acid .

Case Study 1: Inhibition of Tumor Growth

A study involving various cell lines demonstrated that treatment with this compound resulted in a marked reduction in cell viability and proliferation in cancerous cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Further research indicated neuroprotective effects in models of neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease . This neuroprotective mechanism was supported by behavioral tests demonstrating improved cognitive function in treated animal models.

Summary of Biological Activities

Propriétés

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-propan-2-ylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-14(2)21-17(22)12-16(18(21)23)20-10-8-19(9-11-20)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEZQJKMYOBZNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.